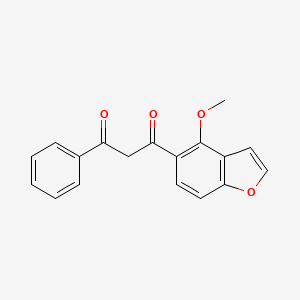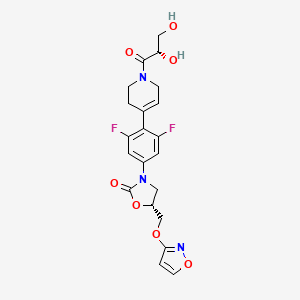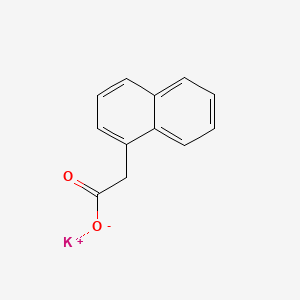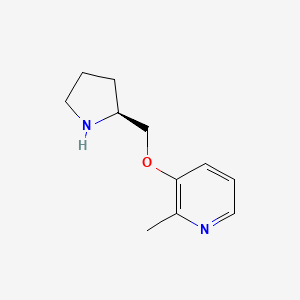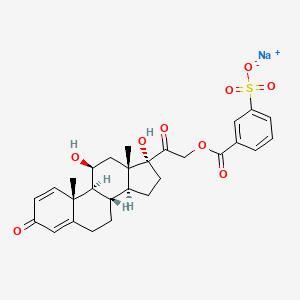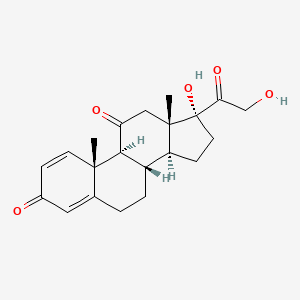![molecular formula C17H15BrN4O B1679130 N-{4-[(3-溴苯基)氨基]喹唑啉-6-基}丙酰胺 CAS No. 216163-53-0](/img/structure/B1679130.png)
N-{4-[(3-溴苯基)氨基]喹唑啉-6-基}丙酰胺
描述
“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” is a non-polymer compound with the molecular formula C17H15BrN4O and a molecular weight of 371.231 . It is a heterocyclic aromatic compound containing a quianazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of “N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has been analyzed using x-ray diffraction . The compound has been found to covalently link to polymer or other heterogen groups .Physical And Chemical Properties Analysis
“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has a molecular weight of 371.231 and a molecular formula of C17H15BrN4O . It is a non-polymer compound .科学研究应用
EGFR Tyrosine Kinase Inhibitor
PD 174265 is a potent, selective, and reversible EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor . It has an IC50 value of 0.45 nM, indicating its high efficacy in inhibiting the EGFR tyrosine kinase .
Antitumor Agent
PD 174265 has been identified as an antitumor agent . Its ability to inhibit EGFR tyrosine kinase, a key player in cell proliferation and survival, makes it a potential candidate for cancer therapy .
Cell Permeable Compound
This compound is cell permeable, which means it can cross cell membranes . This property is crucial for its effectiveness as it allows the compound to enter cells and exert its inhibitory effects on EGFR tyrosine kinase .
Active In Vivo and In Vitro
PD 174265 is active both in vivo (within a living organism) and in vitro (outside a living organism, in a controlled environment like a test tube or petri dish) . This suggests that it can be effective in a range of experimental settings, from cell culture studies to animal models .
Soluble in DMSO
PD 174265 is soluble in DMSO (Dimethyl Sulfoxide) to 100 mM . This is important for its use in biological research, as DMSO is a common solvent used to dissolve compounds for biological assays .
作用机制
Target of Action
PD 174265, also known as 4-[(3-Bromophenyl)amino]-6-propionylamidoquinazoline or N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide, is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.
Mode of Action
PD 174265 interacts with EGFR by inhibiting its tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the signal transduction cascade that leads to cell proliferation . The IC50 value of PD 174265 for EGFR is 0.45 nM, indicating its high potency .
Biochemical Pathways
The primary biochemical pathway affected by PD 174265 is the EGFR signaling pathway . By inhibiting EGFR, PD 174265 disrupts the downstream signaling pathways that lead to cell proliferation, survival, and other cellular functions. This disruption can lead to the inhibition of tumor growth, as EGFR is often overexpressed in various types of cancers .
Pharmacokinetics
PD 174265 is soluble in DMSO to 100 mM . It is recommended to prepare and use solutions on the same day. If you need to make up stock solutions in advance, it is recommended to store the solution as aliquots in tightly sealed vials at -20°c . The compound is cell-permeable, active in vivo and in vitro .
Result of Action
As a result of its action, PD 174265 exhibits antitumor activity . By inhibiting EGFR, it can prevent the proliferation of cancer cells that overexpress this receptor. This makes PD 174265 a potential therapeutic agent for cancers that are characterized by EGFR overexpression .
Action Environment
The action of PD 174265 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other compounds or drugs can also influence the action of PD 174265 through drug-drug interactions .
属性
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUZEMRHDROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

